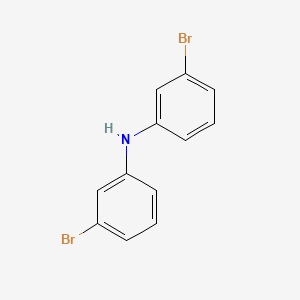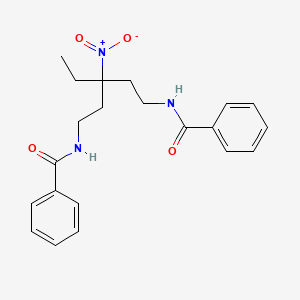
N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with additional functional groups that contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide typically involves multi-step organic reactions. One common approach is the coupling of benzoyl chloride with an appropriate amine derivative under controlled conditions. The reaction may require catalysts such as triethylamine and solvents like dichloromethane to facilitate the process. The intermediate products are then further reacted with other reagents to introduce the hydroxy(oxido)amino group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: The compound can be reduced to modify the amine groups.
Substitution: The benzamide core allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N-Boc-amino acid-(N’-benzoyl) hydrazides: Used in peptide synthesis and drug development.
Uniqueness
N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
10524-26-2 |
|---|---|
Fórmula molecular |
C21H25N3O4 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-(5-benzamido-3-ethyl-3-nitropentyl)benzamide |
InChI |
InChI=1S/C21H25N3O4/c1-2-21(24(27)28,13-15-22-19(25)17-9-5-3-6-10-17)14-16-23-20(26)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3,(H,22,25)(H,23,26) |
Clave InChI |
RNTKZJIOOPHNAL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCNC(=O)C1=CC=CC=C1)(CCNC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
![2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol](/img/structure/B15197498.png)
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
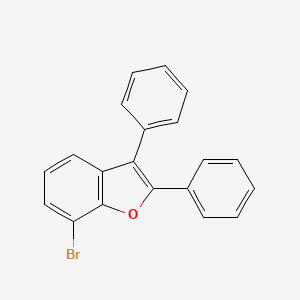
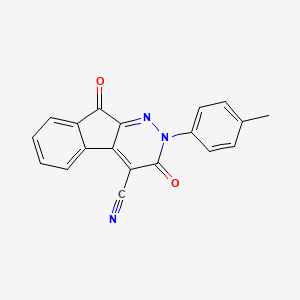
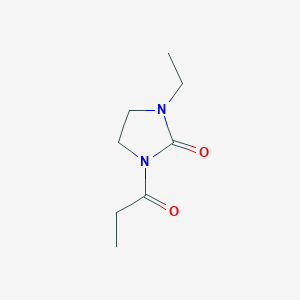

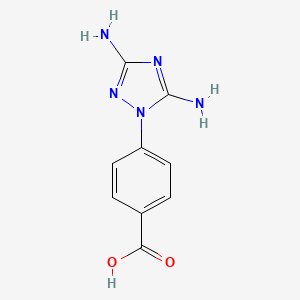
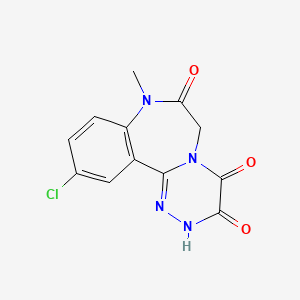

![[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B15197563.png)
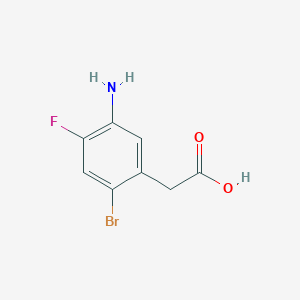
![(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)
